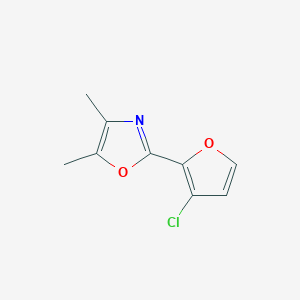
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” is unique and complex . It has a molecular weight of 197.62 .Scientific Research Applications
Synthesis and Chemical Transformations
- A new approach to the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, showcasing a method for the regioselective direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles, suggests potential for chemical transformations of related compounds (Yamane, Mitsudera, & Shundoh, 2004).
- Research into the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones revealed insights into the mechanistic pathways and potential for creating diverse chemical structures, highlighting the versatility of 1,3-oxazole derivatives in chemical synthesis (Capriati, Degennaro, Florio, & Luisi, 2002).
Fluorescent Probes and Photophysical Properties
- A study on the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes demonstrated the potential application of these derivatives in photophysical studies, indicating that such compounds could serve as fluorescent markers or probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).
Pharmacological Applications
- Research on a novel series of diarylisoxazoles, designed to improve selectivity and efficacy as cyclooxygenase-1 (COX-1) inhibitors, underscores the pharmacological relevance of oxazole derivatives. This suggests a direction where similar structures could be explored for their therapeutic potential, excluding direct drug use and dosage information (Vitale et al., 2013).
Synthetic Methodologies and Applications
- Innovations in synthetic methodologies for creating extended oxazole structures, such as 2-(halomethyl)-4,5-diaryloxazoles, offer insights into the development of new chemical entities. These methodologies provide avenues for further exploration of oxazole derivatives in chemical synthesis and potential applications across various fields (Patil & Luzzio, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFHAWCZBSVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=C(C=CO2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



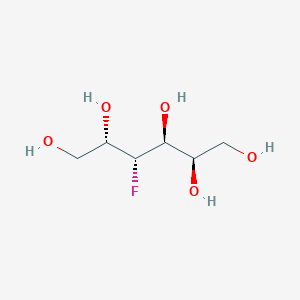
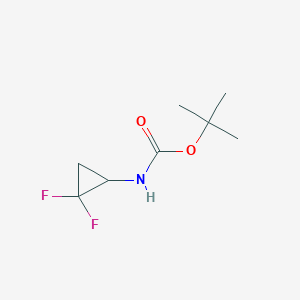
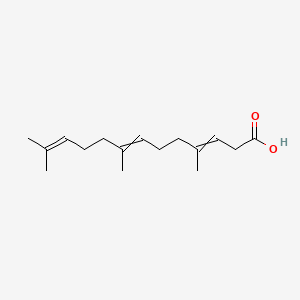
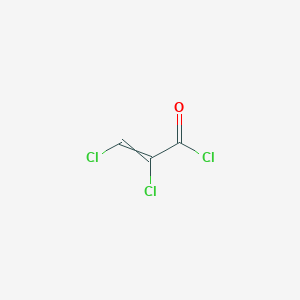
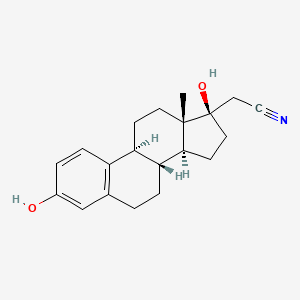

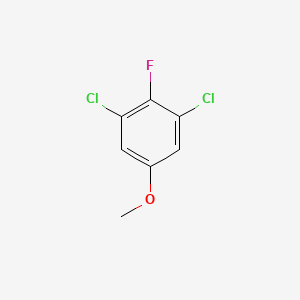
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
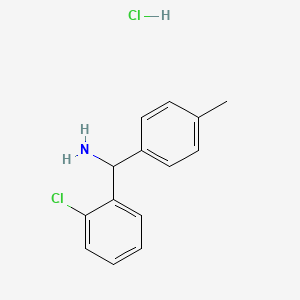
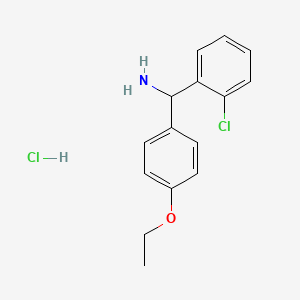
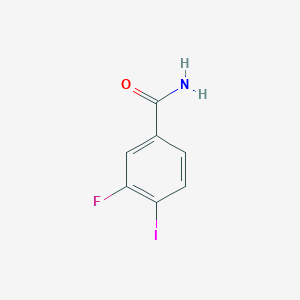
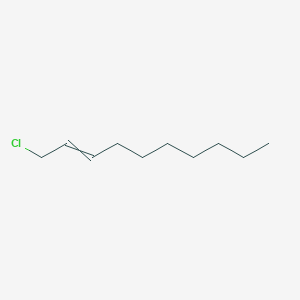
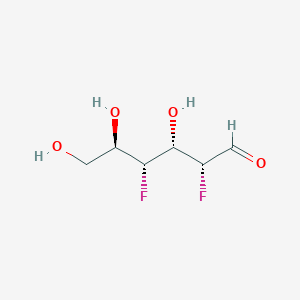
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)